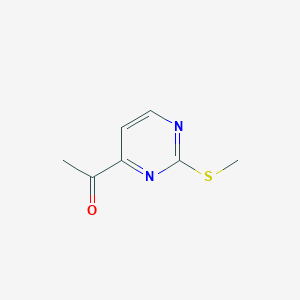

1-(2-(Methylthio)pyrimidin-4-yl)ethanone

描述

Significance of Pyrimidine (B1678525) Scaffolds in Modern Medicinal Chemistry and Agrochemical Research

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). scispace.com This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of new drugs and agrochemicals. nih.gov

In medicinal chemistry , the pyrimidine scaffold is a key constituent in a wide array of therapeutic agents. gsconlinepress.comresearchgate.net Its versatility allows for structural modifications at various positions, leading to compounds with diverse pharmacological activities. mdpi.com Pyrimidine-based drugs have been successfully developed for various diseases, demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.gov The structural resemblance of certain pyrimidine analogues to natural nucleobases allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly proliferating cancer cells. ekb.eg

Table 1: Selected Pharmacological Activities of Pyrimidine Derivatives

| Biological Activity | Therapeutic Area | Example Drug Classes |

|---|---|---|

| Anticancer | Oncology | Kinase inhibitors, Antimetabolites |

| Antimicrobial | Infectious Diseases | Antibacterials, Antifungals |

| Antiviral | Infectious Diseases | HIV inhibitors, Hepatitis treatments |

| Anti-inflammatory | Immunology | COX inhibitors, Kinase inhibitors |

In agrochemical research , pyrimidine derivatives have emerged as a crucial molecular framework for the development of new pesticides, including insecticides, herbicides, and fungicides. acs.orgnih.gov These compounds often exhibit high efficacy and broad-spectrum activity. nih.gov The ability to modify the pyrimidine ring allows for the fine-tuning of properties such as target specificity, environmental persistence, and crop safety. For example, certain sulfonylurea herbicides, which contain a pyrimidine moiety, function by inhibiting the acetolactate synthase (ALS) enzyme in plants, a pathway not present in animals, thus providing selective weed control. acs.org

Rationale for Investigating 1-(2-(Methylthio)pyrimidin-4-yl)ethanone as a Representative Pyrimidine Derivative

While not a widely studied compound for its end-point biological activity, this compound serves as a valuable and representative pyrimidine derivative primarily due to its role as a versatile synthetic intermediate or building block. bldpharm.comnih.gov The rationale for its investigation lies in the strategic placement of its functional groups, which allow for a variety of chemical transformations to build more complex, and often more biologically active, molecules.

The key structural features of this compound that make it a subject of interest in synthetic chemistry include:

The Methylthio Group (-SCH₃): The methylthio group at the 2-position is a good leaving group. This allows for nucleophilic substitution reactions, where the -SCH₃ can be displaced by various nucleophiles such as amines, alcohols, or thiols. This reactivity is fundamental for introducing diverse functionalities to the pyrimidine core, a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series. researchgate.net

The Acetyl Group (-COCH₃): The ketone functionality at the 4-position is a reactive site for a multitude of organic reactions. It can undergo condensation reactions, reductions to form alcohols, or serve as a handle for constructing larger molecular architectures. researchgate.net

The Pyrimidine Core: The underlying pyrimidine scaffold provides the foundational structure known to be associated with a wide range of biological activities, as discussed previously.

Therefore, this compound is a representative pyrimidine derivative not because of its own documented therapeutic or pesticidal properties, but because its chemical reactivity is emblematic of the strategies used to create libraries of novel pyrimidine compounds for biological screening.

Historical Context of Methylthiopyrimidine Chemistry in Heterocyclic Research

The chemistry of pyrimidines dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, occurring in 1818. growingscience.com The exploration of thio-substituted pyrimidines, including methylthiopyrimidines, is a significant chapter in the history of heterocyclic chemistry. nih.gov Early investigations into thiopyrimidines began in the 19th century, recognizing that the introduction of a sulfur atom could significantly alter the chemical and biological properties of the parent pyrimidine ring. nih.gov

Alkylthiopyrimidines, such as 2-methylthiopyrimidines, have historically been crucial intermediates in the synthesis of a vast number of substituted pyrimidines. researchgate.net The utility of the alkylthio group as a leaving group was recognized early on, providing a reliable method for the synthesis of 2-amino-, 2-alkoxy-, and 2-hydroxypyrimidines, which are often more challenging to synthesize directly. researchgate.net This synthetic flexibility has cemented the role of methylthiopyrimidines as foundational building blocks in the construction of complex heterocyclic systems. researchgate.net Over the decades, numerous patents and research articles have highlighted the application of alkylthiopyrimidines in the creation of pharmaceuticals and agrochemicals, underscoring their long-standing importance in applied organic synthesis. researchgate.net

Current Research Trends and Future Prospects in Pyrimidine Analogue Development

The development of pyrimidine analogues remains a highly active area of research, driven by the continual need for new and more effective drugs and agrochemicals. gsconlinepress.comekb.eg Current research trends are focused on several key areas:

Target-Specific Design: With an increasing understanding of the molecular basis of diseases, researchers are designing pyrimidine derivatives to inhibit specific biological targets, such as protein kinases in cancer therapy. ekb.eg Many FDA-approved kinase inhibitors feature a pyrimidine core that mimics the adenine (B156593) ring of ATP to bind to the enzyme's active site. ekb.eg

Molecular Hybridization: This strategy involves combining the pyrimidine scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-acting biological activities. This approach aims to improve efficacy and overcome drug resistance. mdpi.com

Green Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for synthesizing pyrimidine derivatives. This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions that reduce waste and energy consumption. orientjchem.org

Combating Drug Resistance: Pyrimidine analogues are being actively investigated as a means to overcome resistance to existing therapies, particularly in oncology and infectious diseases. researchgate.net By modifying the substitution patterns on the pyrimidine ring, researchers aim to create compounds that are effective against resistant strains or cancer cell lines. researchgate.net

The future prospects for pyrimidine analogue development are promising. The versatility of the pyrimidine scaffold, coupled with advances in computational chemistry for drug design and high-throughput screening technologies, will likely lead to the discovery of novel compounds with improved therapeutic indices and novel mechanisms of action. researchgate.net The exploration of pyrimidine derivatives is expected to yield new treatments for a wide range of conditions, from neurodegenerative diseases to emerging infectious threats, as well as more effective and environmentally benign agrochemicals. acs.orgmdpi.com

属性

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQMROLQWGTVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470134 | |

| Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496863-48-0 | |

| Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylthio Pyrimidin 4 Yl Ethanone and Analogues

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine ring is the foundational step, utilizing simple, acyclic precursors to build the heterocyclic scaffold. Various classical and modern synthetic reactions are employed to achieve this, offering diverse entry points to a wide array of substituted pyrimidines.

Cyclocondensation Reactions Employing Thiourea (B124793) and Acetophenone (B1666503) Derivatives

A cornerstone in pyrimidine synthesis is the cyclocondensation reaction, which typically involves the reaction of a compound containing an N-C-N fragment (like thiourea) with a C-C-C fragment (like a 1,3-dicarbonyl compound). bu.edu.eg While direct condensation with acetophenone derivatives can be challenging, a common strategy involves using β-keto esters, which are structurally related. For instance, the condensation of thiourea with ethyl acetoacetate (B1235776) is a well-established method to produce 6-methyl-2-thiouracil. researchgate.net This reaction serves as a primary route to introduce the sulfur atom at the C2 position and a methyl group, which can be a precursor or a structural component of the final target.

The general mechanism involves the initial reaction of one amino group of thiourea with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the dihydropyrimidine (B8664642) ring, which then aromatizes. The resulting 2-thiouracil (B1096) derivative is a key intermediate for further functionalization.

Multicomponent Reaction Strategies for Pyrimidine Annulation

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach is highly valued for its atom economy and operational simplicity. orgchemres.org

Several MCR strategies for pyrimidine synthesis have been developed:

Iridium-Catalyzed Synthesis: A notable MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. acs.orgorganic-chemistry.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, and often unsymmetrically decorated, pyrimidines with yields up to 93%. acs.orgorganic-chemistry.orgbohrium.com

[3+2+1] Annulation: This strategy involves the combination of three components that contribute three, two, and one atom, respectively, to the final pyrimidine ring. An example is the annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. acs.org

[3+3] Annulation: Copper-catalyzed [3+3] annulation of amidines with saturated ketones provides another route to pyrimidines through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org

These MCRs offer versatile and sustainable pathways to a diverse library of pyrimidine cores, which can then be further modified to yield the desired target compound. eurekaselect.combenthamdirect.com

Table 1: Comparison of Multicomponent Reaction Strategies for Pyrimidine Synthesis

| Strategy | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity; tolerates various functional groups; yields up to 93%. | acs.orgorganic-chemistry.org |

| [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Fe(III)/H2O2 system | Uses a simple one-carbon source. | acs.org |

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyzed, 4-HO-TEMPO-mediated | Involves C(sp3)–H functionalization of ketones. | acs.org |

Functionalization of Pyrimidine Precursors for Methylthio Installation

Once the pyrimidine or thiopyrimidine core is established, the next critical step is the introduction of the methylthio group at the C2 position.

There are two primary approaches for this transformation:

Alkylation of Thiouracils: The most direct method involves the S-methylation of a 2-thiouracil or 2-thiopyrimidinone precursor. This is typically achieved by treating the thiouracil with an alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide (B78521). pharmacophorejournal.com This reaction is generally high-yielding and specific for the sulfur atom.

Condensation with S-Methylisothiourea: An alternative de novo approach utilizes S-methylisothiourea directly in the initial cyclocondensation reaction. mdpi.com Condensing S-methylisothiourea with a β-ketoester or another suitable 1,3-dicarbonyl compound builds the pyrimidine ring with the 2-(methylthio) group already incorporated. This method avoids the separate alkylation step and can be efficient for producing 4-pyrimidone-2-thioethers.

Targeted Synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanone

With the 2-(methylthio)pyrimidine (B2922345) core in hand, the final stage of the synthesis focuses on the regioselective introduction of the acetyl group at the C4 position.

Specific Reaction Pathways for Acetophenone Group Introduction onto Pyrimidine Scaffolds

The introduction of a ketone functionality, specifically an acetyl group, onto the pyrimidine ring is a key transformation. A highly effective method for this is the reaction of an organometallic reagent with a nitrile.

Grignard Reaction with a Nitrile Precursor: A common and reliable pathway involves the use of a Grignard reagent. organic-chemistry.orglibretexts.orgleah4sci.com The synthesis starts from a 2-(methylthio)pyrimidine-4-carbonitrile. This nitrile undergoes a nucleophilic attack by a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). masterorganicchemistry.comnih.gov The initial addition forms an imine salt intermediate, which upon acidic workup, hydrolyzes to yield the desired ketone, this compound. libretexts.orgmasterorganicchemistry.com This reaction has been successfully applied to synthesize various α-keto-pyrimidines. nih.gov

Other potential but less commonly cited methods could include Friedel-Crafts acylation, though this is generally less effective on electron-deficient rings like pyrimidine unless strongly activating groups are present. nih.gov The oxidation of a 4-ethyl-2-(methylthio)pyrimidine could also yield the target ketone, but this requires the prior synthesis of the specific ethyl-substituted precursor.

Regioselective Synthesis Strategies for Substituted Pyrimidines

Achieving the correct substitution pattern on the pyrimidine ring is crucial and relies on regioselective synthetic strategies. The inherent reactivity differences of the positions on the pyrimidine ring can be exploited to control the outcome of reactions.

The C4 and C6 positions of the pyrimidine ring are generally more electrophilic and susceptible to nucleophilic attack than the C2 position. This reactivity difference is fundamental to the regioselective synthesis of compounds like this compound. A common strategy begins with a precursor like 2,4-dichloropyrimidine (B19661).

Sequential Nucleophilic Substitution: The chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophiles than the chlorine at C2. This allows for a stepwise substitution. First, the C4-chloro group can be displaced by a nucleophile. Subsequently, the C2-chloro group can be reacted. However, for the target compound, a more direct route starts with a precursor where the C2 and C4 positions are already differentiated. For example, starting with 4-chloro-2-(methylthio)pyrimidine, the more reactive C4 position is primed for the introduction of the carbon chain that will become the acetyl group. researchgate.net This precursor itself can be synthesized by controlling the reaction conditions during the functionalization of a dichloropyrimidine. researchgate.net

The development of blocking groups has also been a valuable strategy for directing functionalization to a specific site, for example, to achieve selective C4-alkylation of pyridines, a principle that can be extended to pyrimidine systems. nih.govchemrxiv.org

Table 2: Key Reaction Intermediates and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| Thiourea | N-C-N building block for pyrimidine ring formation. |

| Ethyl Acetoacetate | C-C-C building block for forming a 6-methylpyrimidinone ring. |

| 6-Methyl-2-thiouracil | Intermediate precursor to 2-(methylthio)pyrimidine derivatives. |

| S-Methylisothiourea | N-C(SMe)-N building block for direct synthesis of 2-(methylthio)pyrimidines. |

| 2-(Methylthio)pyrimidine-4-carbonitrile | Key precursor for the introduction of the acetyl group via Grignard reaction. |

| Methylmagnesium Bromide | Grignard reagent for converting the nitrile to a ketone. |

| 4-Chloro-2-(methylthio)pyrimidine | A regioselectively activated precursor for C4 functionalization. |

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of pyrimidine derivatives hinges on the careful optimization of reaction parameters to maximize product yield and purity while minimizing side reactions. Key variables that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst, and base.

A relevant example can be seen in the synthesis of the intermediate 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4), which starts from 4-chloro-2-(methylthio)pyrimidine, a close analogue of the target compound's core structure. nih.gov The initial step involves the arylation of 1H-benzo[d]imidazole (2) with 4-chloro-2-(methylthio)pyrimidine. This reaction's efficiency is highly dependent on the base and solvent system used. The use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) facilitates the deprotonation of the benzimidazole, creating a potent nucleophile that readily displaces the chlorine atom on the pyrimidine ring to form 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole (3). nih.gov Subsequent oxidation of the methylthio group to a methylsulfonyl group using an oxidizing agent like Oxone® in a methanol/water mixture yields the final intermediate. nih.gov

General optimization studies for similar heterocyclic syntheses often involve screening various conditions, as illustrated in the representative table below. Researchers might explore different solvents, from polar aprotic (like DMF or acetonitrile) to polar protic (like ethanol), and various bases (from strong inorganic bases like NaH to milder organic bases like triethylamine) to find the ideal combination for a specific substrate. researchgate.netresearchgate.net Temperature adjustments are also critical; while some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate. researchgate.net

Table 1: Representative Optimization of a Nucleophilic Substitution on a Pyrimidine Core

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | DMF | NaH | 25 | 12 | 85 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 24 | 65 |

| 3 | Ethanol | Et₃N | 78 | 24 | 40 |

| 4 | Dioxane | Cs₂CO₃ | 100 | 18 | 75 |

| 5 | DMF | K₂CO₃ | 60 | 12 | 80 |

This table is a generalized representation based on common optimization procedures for heterocyclic synthesis and does not represent a specific experimental dataset for the title compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the use of advanced techniques and green chemistry principles to enhance efficiency, reduce waste, and improve the environmental profile of chemical processes. rasayanjournal.co.innih.govnih.gov The synthesis of pyrimidines has benefited significantly from these innovations, moving away from traditional methods that often required harsh conditions and hazardous materials. rasayanjournal.co.inpowertechjournal.com

Catalytic Methods for Pyrimidine Construction and Functionalization

Catalysis offers a powerful tool for constructing and functionalizing the pyrimidine ring with high efficiency and selectivity. Various catalytic systems have been developed, ranging from transition metals to organocatalysts.

Transition-Metal Catalysis: Metals like copper, palladium, and iridium are widely used. Copper(II)-catalyzed cycloaddition reactions, for instance, are effective for building the pyrimidine ring from components like alkynes and amidines. mdpi.com A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis that assembles pyrimidines from amidines and alcohols, liberating only water and hydrogen as byproducts. acs.org This method, utilizing a PN₅P–Ir–pincer complex, is highly regioselective and allows for the creation of unsymmetrically substituted pyrimidines in high yields. acs.org Palladium and nickel catalysts are instrumental in the C-H functionalization of pre-formed pyrimidine rings, enabling the introduction of new substituents at specific positions, which is a crucial strategy for creating diverse molecular libraries for structure-activity relationship studies. researchgate.net

Organocatalysis: Metal-free catalytic systems are gaining traction. Organic molecules like L-proline can act as Lewis acid organocatalysts in three-component reactions to form pyrimidine analogues. acs.org These methods avoid the cost and potential toxicity associated with residual metals in the final product.

Heterogeneous Catalysis: The use of solid-supported or nanocatalysts simplifies product purification and allows for catalyst recycling, a key tenet of green chemistry. For example, magnetic nanoparticles functionalized with a catalytically active species have been used to synthesize pyrano[2,3-d]pyrimidines. acs.org The catalyst can be easily removed from the reaction mixture with a magnet and reused multiple times without a significant loss of activity. acs.org

Table 2: Comparison of Catalytic Systems for Pyrimidine Synthesis

| Catalyst Type | Example | Advantages | Disadvantages | Reference |

| Transition Metal | Iridium-Pincer Complex | High efficiency, regioselectivity, use of sustainable feedstocks (alcohols) | Cost of precious metals, potential for metal contamination | acs.org |

| Transition Metal | Copper(II) Salts | Powerful for cycloadditions, broad substrate scope | Potential for metal contamination | mdpi.com |

| Organocatalyst | L-proline | Metal-free, low toxicity, environmentally benign | May require higher catalyst loading or longer reaction times | acs.org |

| Heterogeneous | Magnetic Nanoparticles | Easy separation, catalyst recyclability, reduced waste | Potential for leaching, may have lower activity than homogeneous counterparts | acs.org |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative technology in organic synthesis, offering significant advantages over conventional heating methods. rasayanjournal.co.inomicsonline.org By directly coupling with polar molecules in the reaction mixture, microwave energy provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. omicsonline.orgnih.gov This acceleration often leads to higher product yields and improved purity by minimizing the formation of byproducts that can occur during prolonged heating. omicsonline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Benefit of Microwave | Reference |

| One-pot Cyclocondensation | Reflux in ethanol, 12-24 h | 140°C, 10-15 min | Drastic reduction in reaction time, often higher yield | omicsonline.orgnih.gov |

| Multi-step "One-Pot" | Multiple steps with isolation | One-pot, 15-30 min total | Simplified procedure, reduced waste, time savings | nih.govsu.ac.th |

Solvent-Free Reaction Systems for Pyrimidine Derivatives

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. nih.govnih.gov Solvent-free, or solid-state, reaction conditions offer an elegant solution.

One prominent technique is mechanochemistry , where mechanical energy from grinding or ball milling is used to initiate chemical reactions between solid reactants. acs.org This method has been used to synthesize pyrimidine derivatives with a recyclable catalyst in a solvent-less system, offering easy product isolation and scalability. acs.org The direct iodination of pyrimidines has also been achieved under solvent-free conditions by simply grinding the reactants with a mortar and pestle, resulting in short reaction times and high yields (70-98%). mdpi.comnih.gov

Other solvent-free approaches involve heating a neat mixture of reactants, sometimes with a catalytic amount of a substance like ferric chloride, to drive the reaction. researchgate.net Recently, a metal- and solvent-free tandem reaction was described for preparing substituted pyrimidines from simple starting materials, further highlighting the trend towards more sustainable synthetic practices. acs.org These methods not only reduce environmental impact but also simplify work-up procedures, as the product can often be isolated directly from the reaction mixture. acs.org

Chemical Reactivity and Transformation Studies of 1 2 Methylthio Pyrimidin 4 Yl Ethanone

Reactions Involving the Methylthio Group

The methylthio group at the C-2 position of the pyrimidine (B1678525) ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack and oxidation at the sulfur atom.

Nucleophilic Substitution Reactions at the C-2 Position of the Pyrimidine Ring

The methylthio group is an excellent leaving group, making the C-2 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govcsbsju.edu This allows for the introduction of a wide range of functionalities onto the pyrimidine core. The general mechanism involves the attack of a nucleophile at the C-2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the methylthiolate anion. acs.org

The reactivity of the C-2 position is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the corresponding 2-substituted pyrimidine derivatives. For instance, reaction with amines affords 2-aminopyrimidines, while treatment with alkoxides yields 2-alkoxypyrimidines.

A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated the lability of the methylthio group. rsc.org Reaction with dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the expected substitution products. rsc.org Interestingly, when treated with sodium cyanide, the methylthio group was displaced, yielding ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, highlighting the reactivity of this position towards various nucleophiles. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product Type |

| Amine | R-NH₂ | 2-Aminopyrimidine (B69317) |

| Alkoxide | R-O⁻ | 2-Alkoxypyrimidine |

| Thiolate | R-S⁻ | 2-Alkylthiopyrimidine |

| Cyanide | CN⁻ | 2-Cyanopyrimidine |

This reactivity is fundamental in the synthesis of diverse pyrimidine-based compounds with potential applications in medicinal chemistry and materials science. nih.govorganic-chemistry.org

Oxidation Reactions of the Methylthio Moiety

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. clockss.org These oxidized species are often more reactive towards nucleophilic substitution than the parent methylthio compound, as the methylsulfinyl and methylsulfonyl groups are better leaving groups.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and Oxone®. researchgate.net The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For example, the use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, while excess oxidant and higher temperatures lead to the sulfone.

An efficient method for the synthesis of 2-(methylsulfonyl)pyrimidine (B77071) derivatives involves the oxidation of the corresponding 2-(methylthio)pyrimidines with Oxone® in a water-acetone mixture, sometimes with a phase transfer catalyst like tetrabutylammonium (B224687) bromide to improve yields. bohrium.com Another approach utilizes hydrogen peroxide with sodium tungstate (B81510) and tetrabutylammonium bromide. researchgate.net The resulting 2-(methylsulfonyl)pyrimidines are highly valuable intermediates for further synthetic transformations, particularly in the preparation of pharmacologically active compounds. acs.orgresearchgate.netbohrium.comnih.gov

Table 2: Oxidation of the Methylthio Group

| Oxidizing Agent | Product |

| m-CPBA (1 equiv) | 1-(2-(Methylsulfinyl)pyrimidin-4-yl)ethanone |

| m-CPBA (excess) | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)ethanone |

| H₂O₂ / Na₂WO₄ | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)ethanone |

| Oxone® | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)ethanone |

The oxidation of the pyrimidine ring itself can also occur under certain conditions, but the methylthio group is generally more susceptible to oxidation. nih.govumich.eduresearchgate.net

Desulfurization and Related Transformations

The methylthio group can be removed through reductive desulfurization, a process that replaces the C-S bond with a C-H bond. This transformation is typically achieved using reducing agents such as Raney nickel, or through metal-free methods. Recent advancements have demonstrated the use of phosphite-catalyzed radical desulfurization, offering a milder and more environmentally friendly alternative. nih.govrsc.org This method employs catalytic trimethyl phosphite (B83602) and a stoichiometric silane (B1218182) reductant. rsc.org

Desulfurization provides a route to 4-acetylpyrimidine from 1-(2-(methylthio)pyrimidin-4-yl)ethanone, a useful transformation for accessing pyrimidine derivatives that are unsubstituted at the 2-position.

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group (acetyl group) at the C-4 position of the pyrimidine ring exhibits typical ketone chemistry, allowing for a range of transformations at the carbonyl carbon and the adjacent methyl group.

Condensation Reactions with Carbonyl Reagents

The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with various electrophilic carbonyl compounds, such as aldehydes, in what is known as a Claisen-Schmidt condensation. gordon.eduwikipedia.orgyoutube.combyjus.commasterorganicchemistry.com This reaction is a type of crossed aldol (B89426) condensation that leads to the formation of α,β-unsaturated ketones (chalcones). gordon.eduwikipedia.org

For example, the reaction of this compound with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) would yield a chalcone (B49325) derivative. These reactions are valuable for extending the carbon skeleton and synthesizing more complex molecules. researchgate.net

Table 3: Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Aromatic Aldehyde | NaOH or KOH | α,β-Unsaturated Ketone |

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orgnih.gov These reactions are typically carried out by heating the ketone with hydroxylamine hydrochloride or hydrazine hydrate (B1144303) in a suitable solvent, often with a base like pyridine (B92270) to neutralize the liberated acid. nih.govbu.edu

The formation of oximes and hydrazones is a common method for the derivatization of ketones and can be a crucial step in the synthesis of more complex heterocyclic systems or compounds with specific biological activities. nih.govnih.govnih.govorgsyn.org For instance, the resulting oxime can undergo a Beckmann rearrangement to form an amide.

Table 4: Formation of Oxime and Hydrazone Derivatives

| Reagent | Product |

| Hydroxylamine (NH₂OH) | This compound oxime |

| Hydrazine (NH₂NH₂) | This compound hydrazone |

| Substituted Hydrazine (R-NHNH₂) | Substituted hydrazone derivative |

Alpha-Functionalization of the Ketone Group

The presence of the acetyl group in this compound provides a reactive site for alpha-functionalization, a common strategy for introducing further diversity into molecular scaffolds. These reactions typically proceed through the formation of an enol or enolate intermediate.

One of the most fundamental alpha-functionalization reactions is halogenation. Under acidic conditions, the ketone can be converted to its enol form, which then reacts with a halogen source, such as bromine (Br₂) or N-bromosuccinimide (NBS), to introduce a halogen atom at the alpha-position. This reaction is catalyzed by acid, which promotes the formation of the enol tautomer. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions.

Another important transformation is alpha-oxidation, which introduces an oxygen-containing functional group at the alpha-position. While direct oxidation can be challenging, the α-bromo ketone intermediate can be used to synthesize α-hydroxy ketones through nucleophilic substitution with water or a hydroxide source.

The following table summarizes potential alpha-functionalization reactions of the ketone group based on established chemical principles.

| Reagent(s) | Product | Reaction Type | Conditions |

| Br₂, Acetic Acid | 1-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone | Alpha-Halogenation | Acid-catalyzed |

| N-Bromosuccinimide (NBS) | 1-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone | Alpha-Halogenation | Radical or acid-catalyzed |

| 1. Br₂, PBr₃2. H₂O | 1-Hydroxy-1-(2-(methylthio)pyrimidin-4-yl)ethanone | Alpha-Hydroxylation | via Hell-Volhard-Zelinskii followed by hydrolysis |

Transformations of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient heterocycle, which significantly influences its reactivity. This section explores several strategies for modifying this core structure.

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. libretexts.org These nitrogen atoms reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.gov Standard electrophilic aromatic substitution reactions like nitration and halogenation typically require harsh conditions and often result in low yields. nih.govyoutube.comyoutube.com

The substituents on the pyrimidine ring, the methylthio (-SMe) group at the 2-position and the acetyl (-COCH₃) group at the 4-position, further influence its reactivity. The methylthio group can be a weak activating group, while the acetyl group is a deactivating group. Electrophilic attack, if it were to occur on the ring, would be directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. However, direct electrophilic substitution on the pyrimidine ring of this compound is not a commonly reported or favored transformation.

Deconstruction-Reconstruction Strategies for Heterocycle Diversification

A modern approach to diversifying pyrimidine-containing molecules involves a deconstruction-reconstruction strategy. ekb.eg This method circumvents the challenges of direct functionalization by temporarily breaking open the pyrimidine ring to form a more reactive intermediate, which can then be recyclized to form a variety of new heterocyclic systems. ekb.eg

The general strategy involves the activation of the pyrimidine ring, often by N-alkylation or N-acylation, to form a pyrimidinium salt. This activation makes the ring susceptible to nucleophilic attack and subsequent ring opening, typically yielding a versatile three-carbon iminoenamine building block. ekb.eg This intermediate can then be reacted with a range of reagents to reconstruct a new pyrimidine with different substituents or to form entirely new five- or six-membered heterocyclic rings, such as pyrazoles or oxazoles. ekb.eg

While specific examples starting directly from this compound are not prevalent in the literature, the general applicability of this strategy suggests its potential for the diversification of this compound. The key steps would involve:

Activation: Reaction with an alkylating or acylating agent to form a pyrimidinium salt.

Deconstruction: Nucleophilic cleavage of the pyrimidinium salt to generate a reactive intermediate.

Reconstruction: Cyclization of the intermediate with a suitable binucleophile to form a new heterocyclic ring.

Annulation Reactions Leading to Fused Pyrimidine Systems

The ketone functionality in this compound serves as a convenient handle for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the condensation of the ketone with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines . These fused systems can be prepared by the reaction of this compound with hydrazine or its derivatives. nih.govcore.ac.ukwikipedia.orgnih.govmdpi.comrsc.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines. nih.gov

Another important annulation strategy is the synthesis of thieno[2,3-d]pyrimidines . The Gewald reaction provides a powerful method for this transformation. wikipedia.orgumich.eduthieme-connect.comorganic-chemistry.org In this one-pot, multi-component reaction, a ketone (in this case, this compound), an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur react in the presence of a base to form a highly substituted 2-aminothiophene. wikipedia.org This thiophene (B33073) can then undergo subsequent cyclization to form the thieno[2,3-d]pyrimidine (B153573) system. ekb.egcore.ac.ukmdpi.comnih.govumich.edunih.govresearchgate.net

The table below outlines representative annulation reactions for the synthesis of fused pyrimidine systems.

| Reagent(s) | Fused System | Reaction Type |

| Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazolo[3,4-d]pyrimidine | Hydrazone formation followed by cyclization |

| Malononitrile, Sulfur, Morpholine | Thieno[2,3-d]pyrimidine | Gewald Reaction |

| Ethyl Cyanoacetate, Sulfur, Morpholine | Thieno[2,3-d]pyrimidine | Gewald Reaction |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Advanced NMR spectroscopy is indispensable for the definitive structural assignment of 1-(2-(Methylthio)pyrimidin-4-yl)ethanone, offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl protons of the methylthio group (-S-CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. The acetyl group's methyl protons (-C(O)CH₃) are also expected to produce a singlet, resonating slightly downfield, generally in the range of δ 2.6-2.8 ppm.

The pyrimidine (B1678525) ring protons would show characteristic chemical shifts and coupling patterns. The proton at the 5-position (H-5) is expected to be a doublet, influenced by the adjacent proton at the 6-position (H-6). Its chemical shift would likely fall in the δ 7.0-7.5 ppm range. The H-6 proton, also a doublet due to coupling with H-5, is anticipated to resonate further downfield, typically between δ 8.5-9.0 ppm, owing to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The coupling constant (J) between H-5 and H-6 would be in the range of 4-6 Hz, which is characteristic of ortho-coupling in pyrimidine rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -S-CH₃ | ~2.6 | Singlet | - |

| -C(O)CH₃ | ~2.7 | Singlet | - |

| Pyrimidine H-5 | ~7.3 | Doublet | ~5.0 |

| Pyrimidine H-6 | ~8.8 | Doublet | ~5.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct carbon signals are expected. The methyl carbon of the methylthio group is predicted to appear at approximately δ 14 ppm. The acetyl methyl carbon would likely resonate around δ 25-30 ppm.

The pyrimidine ring carbons will have characteristic chemical shifts. The carbon bearing the methylthio group (C-2) is expected around δ 170-175 ppm. The C-4 carbon, attached to the acetyl group, would be significantly downfield, likely in the δ 160-165 ppm region. The C-5 and C-6 carbons are anticipated to appear in the aromatic region, with C-5 resonating at approximately δ 120-125 ppm and C-6 at δ 150-155 ppm. The carbonyl carbon of the acetyl group is the most deshielded, with a predicted chemical shift in the range of δ 195-200 ppm.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -S-C H₃ | ~14 |

| -C(O)C H₃ | ~28 |

| Pyrimidine C -5 | ~122 |

| Pyrimidine C -6 | ~152 |

| Pyrimidine C -4 | ~162 |

| Pyrimidine C -2 | ~172 |

| -C (O)CH₃ | ~198 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the pyrimidine ring protons, H-5 and H-6. A cross-peak between the signals at ~7.3 ppm and ~8.8 ppm would definitively establish their ortho-relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals to their corresponding carbon atoms. For instance, it would show correlations between the -S-CH₃ proton singlet and the ~14 ppm carbon signal, the acetyl -CH₃ proton singlet and the ~28 ppm carbon signal, the H-5 proton doublet and the ~122 ppm carbon signal, and the H-6 proton doublet and the ~152 ppm carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. Key HMBC correlations would be expected between:

The acetyl methyl protons (~2.7 ppm) and the carbonyl carbon (~198 ppm) as well as the C-4 of the pyrimidine ring (~162 ppm).

The H-5 proton (~7.3 ppm) and C-4 (~162 ppm) and C-6 (~152 ppm).

The H-6 proton (~8.8 ppm) and C-4 (~162 ppm) and C-5 (~122 ppm).

The methylthio protons (~2.6 ppm) and the C-2 of the pyrimidine ring (~172 ppm).

These combined 2D NMR data would provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the acetyl carbonyl group (C=O). The C-S stretching vibration of the methylthio group would likely appear as a weaker band in the 600-800 cm⁻¹ region.

The pyrimidine ring itself will give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=N and C=C stretching vibrations within the pyrimidine ring will produce a set of medium to strong bands in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Pyrimidine) |

| ~2920 | C-H Stretch | Aliphatic (-CH₃) |

| ~1690 | C=O Stretch | Ketone |

| ~1580, ~1550 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1450 | C-H Bend | Aliphatic (-CH₃) |

| ~700 | C-S Stretch | Methylthio |

Note: These are predicted values and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Computational predictions from databases such as PubChem suggest the monoisotopic mass of this compound to be 168.03574 Da. uni.lu The same source provides predicted collision cross-section (CCS) values for various adducts, which are important for ion mobility-mass spectrometry.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.04302 | 131.6 |

| [M+Na]⁺ | 191.02496 | 141.2 |

| [M-H]⁻ | 167.02846 | 133.3 |

| [M+NH₄]⁺ | 186.06956 | 150.3 |

| [M+K]⁺ | 206.99890 | 138.9 |

| [M+H-H₂O]⁺ | 151.03300 | 125.0 |

| Data sourced from PubChem predictions. uni.lu |

It is important to note that this data is the result of in silico prediction and awaits experimental verification. Detailed fragmentation analysis from techniques such as MS/MS would be required to identify the characteristic daughter ions and elucidate the fragmentation pathways, which typically involve the cleavage of the acetyl group and the methylthio group from the pyrimidine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and crystal packing.

Following a comprehensive search of academic literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains undetermined. The synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of chemical crystallography.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and energetic landscape of a molecule. These theoretical methods are fundamental to understanding its stability, reactivity, and spectroscopic characteristics.

The electronic structure of 1-(2-(methylthio)pyrimidin-4-yl)ethanone is characterized by the pyrimidine (B1678525) ring, a π-deficient heteroaromatic system, substituted with an electron-donating methylthio group and an electron-withdrawing acetyl group. The distribution of electron density is significantly influenced by these substituents. The nitrogen atoms in the pyrimidine ring act as electron sinks, creating regions of lower electron density. Conversely, the sulfur atom of the methylthio group and the oxygen atom of the acetyl group are regions of higher electron density.

Molecular orbital (MO) theory helps in visualizing the distribution of electrons in orbitals extending over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. For a molecule like this compound, the HOMO is expected to have significant contributions from the methylthio group and the pyrimidine ring, while the LUMO is likely to be localized more on the acetyl group and the pyrimidine ring.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 61.9 Ų | |

| XLogP3-AA | 0.9 | |

| Hydrogen Bond Donor Count | 0 |

This table presents data computed by software and may not reflect experimentally determined values.

Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can change through rotation around single bonds. The most significant rotational freedom exists around the bond connecting the acetyl group to the pyrimidine ring and the bond between the sulfur atom and the pyrimidine ring.

Frontier molecular orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It posits that reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO's location suggests that the molecule would act as a nucleophile in reactions, donating electrons from the electron-rich pyrimidine ring or the methylthio group. The LUMO's distribution on the acetyl group and the pyrimidine ring indicates that these are the likely sites for nucleophilic attack on the molecule. The energy difference between these frontier orbitals would quantify its propensity to engage in such chemical reactions.

Molecular Modeling and Docking Studies

While specific docking studies for this compound are not found in the reviewed literature, the pyrimidine core is a common scaffold in many kinase inhibitors. Therefore, general principles of molecular docking can be applied to hypothesize its potential interactions with protein targets.

Molecular docking simulations could predict how this compound might bind to the active site of a protein, such as a kinase. The pyrimidine ring can form crucial hydrogen bonds with the protein's backbone in the hinge region, a common binding motif for kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

The methylthio group could occupy a hydrophobic pocket within the active site, contributing to binding affinity through van der Waals interactions. The acetyl group could also participate in hydrogen bonding or other polar interactions. For instance, studies on related pyrimidin-4-one derivatives have shown that the pyrimidinone scaffold can form hydrogen bonds with the backbone of residues like Val851 in PI3Kα, while other parts of the molecule interact with different regions of the active site.

The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within docking software. These functions calculate the free energy of binding based on the predicted interactions. A lower predicted binding energy generally corresponds to a higher binding affinity.

The selectivity of this compound for a particular protein target over others would depend on the subtle differences in the shape and chemical environment of their respective active sites. The specific arrangement of its functional groups would determine how well it fits and interacts within a given binding pocket. For example, in related 2-thio-pyrimidin-4-one derivatives targeting PI3Kα, specific interactions with residues like Asp933 and Tyr836 contribute to their potent inhibitory activity. Computational predictions would be essential to guide the experimental validation of this compound's efficacy and selectivity against various potential targets.

Virtual Screening of Analog Libraries

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.comresearchgate.netresearchgate.net This method is instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

For a scaffold such as this compound, virtual screening of analog libraries would involve compiling or generating a large, diverse set of molecules that retain the core pyrimidine structure but have variations in their substituents. These "make-on-demand" or "tangible" libraries can contain billions of compounds. nih.gov The process typically involves molecular docking, where each molecule in the library is computationally fitted into the binding site of a target protein. youtube.comyoutube.com The quality of the fit is evaluated using a scoring function, which estimates the binding affinity.

The success of a virtual screening campaign can depend on several factors, including the diversity of the library and the accuracy of the docking protocol. nih.gov For pyrimidine derivatives, which are known to inhibit a wide range of protein kinases, the target would often be the ATP-binding site. nih.gov The screening would aim to identify analogs of this compound that exhibit improved binding scores or more favorable interactions with key amino acid residues in the active site.

| Virtual Screening Parameters for Pyrimidine Libraries | Description | Relevance to this compound |

| Target Protein | Typically a protein kinase or other enzyme implicated in a disease pathway. | Analogs would be screened against relevant targets where pyrimidines have shown activity. |

| Compound Library | A large collection of "tangible" or commercially available molecules. nih.gov | Libraries would be designed around the 2-(methylthio)pyrimidine-4-yl core, with diverse R-groups. |

| Docking Software | Programs like AutoDock Vina or PyRx are commonly used. youtube.com | These tools would predict the binding mode and affinity of analogs in the target's active site. youtube.com |

| Scoring Function | An algorithm that estimates the binding free energy of the ligand-protein complex. | Higher scores (or lower energy values) indicate potentially more potent compounds. |

| Hit Selection | Compounds are ranked by their scores, and top candidates are selected for further analysis. | Selection focuses on analogs predicted to have superior activity to existing leads. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling researchers to make sense of the vast amount of information generated in drug discovery. nih.govbiorxiv.orgmdpi.comgrafiati.com A key component of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscirp.org

Development of Predictive Models for Biological Activity

For a series of compounds based on the this compound scaffold, a QSAR model can be developed to predict their biological activity, such as anticancer or anti-inflammatory effects. scirp.orgresearchgate.net The process begins with a dataset of pyrimidine derivatives for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. nih.gov

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological properties. Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning techniques like Artificial Neural Networks (ANN) are employed to create a model that correlates these descriptors with the observed biological activity. nih.govmui.ac.ir

A robust QSAR model must be rigorously validated to ensure its predictive power. taylorfrancis.com This involves using an external test set of compounds that were not used in the model's development. A well-validated model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. researchgate.net For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R² = 0.998) was more powerful than an MLR model (R² = 0.889) for predicting anticancer activity. nih.govmui.ac.ir

| QSAR Model Development Step | Description | Example Application for Pyrimidine Derivatives |

| Data Set Selection | A series of compounds with a common scaffold and measured biological activity. | A set of pyrimidine-coumarin-triazole conjugates with anti-breast cancer activity. nih.gov |

| Descriptor Calculation | Generation of numerical values representing molecular properties (e.g., LogP, molecular weight, electronic properties). | Descriptors like steric properties and hydrophobic polar surface area were found to be important for the larvicidal activity of pyrimidines. scielo.br |

| Model Building | Using statistical methods (MLR, ANN) to create a mathematical equation linking descriptors to activity. scirp.org | An ANN model was successfully built to predict the pharmacological activity of furopyrimidine and thienopyrimidine compounds. nih.gov |

| Model Validation | Assessing the model's robustness and predictive ability using internal and external validation techniques. taylorfrancis.com | Cross-validation (Q²) and prediction for an external test set (R² pred) are used to confirm model reliability. mdpi.com |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a drug design strategy that involves modifying the central core (scaffold) of a known active molecule to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. researchgate.netnih.gov For a lead compound containing the this compound scaffold, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems, like a purine, pyrazole, or a fused ring system such as pyrazolo[1,5-a]pyrimidine (B1248293) or thieno[3,2-d]pyrimidine. mdpi.comnih.govrsc.org This approach aims to explore new chemical space while retaining the key interactions necessary for biological activity. acs.org

Bioisosteric replacement is a related concept where a substituent or functional group is replaced by another with similar physical or chemical properties, with the goal of enhancing the molecule's activity or optimizing its ADME (absorption, distribution, metabolism, and excretion) properties. drugdesign.orgpatsnap.com In the context of this compound, the methylthio (-SCH₃) group could be replaced by other bioisosteres like a methoxy (B1213986) (-OCH₃) or a small alkyl group. Similarly, the acetyl group (-COCH₃) could be swapped for other hydrogen bond acceptors. For example, replacing an amide with a 1,2,4-triazole (B32235) has been shown to improve potency and metabolic stability in pyrazolo[1,5-a]pyrimidine inhibitors. acs.org

| Strategy | Description | Application to Pyrimidine Analogs |

| Scaffold Hopping | Replacing the core molecular framework to discover novel active compounds. researchgate.net | Moving from a 2-aminoimidazole to a 2-aminopyrimidine (B69317) scaffold to develop new anti-biofilm agents. nih.gov |

| Bioisosteric Replacement | Swapping functional groups with others that have similar properties to improve the drug's profile. drugdesign.org | Replacing an anthranilic acid with a pyrimidine-4-carboxylic acid to improve binding affinity in RBP4 antagonists. pharmablock.com |

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

For a series of active pyrimidine derivatives, a pharmacophore model can be generated by aligning the structures and identifying the common features responsible for their interaction with a biological target. mdpi.com For instance, a pharmacophore model for phenylaminopyrimidine-based BCR-ABL kinase inhibitors was developed, identifying one hydrophobic group, two hydrogen bond donors, and four aromatic rings as key features. nih.gov

This model serves as a 3D query to screen large compound databases for novel molecules that match the pharmacophore, even if they have a different underlying scaffold. mdpi.com It can also guide the optimization of existing leads, such as those based on this compound, by ensuring that modifications retain or enhance the key pharmacophoric features required for activity. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific, detailed information regarding the biological and mechanistic investigations of the chemical compound This compound .

The provided outline requests in-depth data on anti-cancer and antimicrobial activities, including mechanistic details such as protein kinase inhibition, apoptosis induction, and efficacy against specific pathogens. However, searches of scientific databases and chemical supplier information indicate that this compound is primarily cataloged as a chemical intermediate or building block for the synthesis of other, more complex molecules. bldpharm.commatrixscientific.com

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the necessary research findings for this compound are not present in the public domain.

Biological Activity and Mechanistic Investigations

Anti-inflammatory and Analgesic Properties

The therapeutic potential of pyrimidine (B1678525) derivatives as anti-inflammatory and analgesic agents is a significant area of research in medicinal chemistry. nih.gov While direct experimental studies on the anti-inflammatory and analgesic properties of 1-(2-(Methylthio)pyrimidin-4-yl)ethanone are not extensively documented in publicly available literature, the broader class of pyrimidine-containing compounds has demonstrated notable activity in these areas. The biological effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov

Research into structurally related compounds provides valuable insights into the potential activities of This compound . For instance, a study on a series of 2-methylthio-1,4-dihydropyrimidine derivatives revealed significant analgesic effects in the acetic acid-induced writhing test in mice. nih.govbrieflands.comnih.gov This test is a standard model for assessing peripheral analgesic activity. The results from this study, which are summarized in the table below, indicate that substitutions on the pyrimidine ring play a crucial role in determining the analgesic efficacy.

Table 1: Analgesic Activity of Selected 2-Methylthio-1,4-dihydropyrimidine Derivatives

| Compound | Substituent at C4 | Analgesic Activity (% Inhibition of Writhing) | Reference |

|---|---|---|---|

| Analog A | p-dimethylaminophenyl | 70.32% | nih.govbrieflands.com |

| Analog B | Unsubstituted | 58.45% | nih.govbrieflands.com |

| Analog C | p-chlorophenyl | 57.08% | nih.govbrieflands.com |

| Analog D | Unsubstituted | 50.68% | nih.govbrieflands.com |

Similarly, various pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activity through carrageenan-induced paw edema assays in rats, a classic model of acute inflammation. nih.gov Certain compounds in this class have exhibited potent anti-inflammatory effects, with some showing activity comparable to or even exceeding that of the standard drug, indomethacin. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Substituent | Edema Reduction (%) | Reference |

|---|---|---|---|

| Analog E | 4'-p-bromophenyl | 66.88% | nih.gov |

| Analog F | 4'-p-chlorophenyl | 64.97% | nih.gov |

| Analog G | 4'-phenyl | 56.69% | nih.gov |

| Indomethacin (Standard) | - | 68.15% | nih.gov |

The analgesic and anti-inflammatory activities of pyrimidine derivatives are believed to stem from their inhibition of peripheral pain mechanisms and their ability to reduce the production of inflammatory mediators. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The development of pyrimidine derivatives as effective therapeutic agents is heavily reliant on understanding their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a molecule, including the nature and position of its substituents, influences its biological activity. nih.gov For pyrimidine-based compounds, SAR studies have been instrumental in optimizing their anti-inflammatory and analgesic properties. nih.gov

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring. For the target compound, This compound , the key positions for modification are the 2 and 4 positions.

Substitution at the 2-position: The presence of a methylthio (-SCH3) group at the 2-position is a common feature in many biologically active pyrimidines. Studies on related 2-thiopyrimidine derivatives have shown that this group can contribute to both anti-inflammatory and analgesic activities. researchgate.net Modifications of this thioether linkage, for instance, by introducing different alkyl or aryl groups, could modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Substitution at the 4-position: The ethanone (B97240) (acetyl) group at the 4-position of the target compound is a key determinant of its chemical reactivity and potential biological interactions. In related pyrimidine series, the nature of the substituent at this position has been shown to be critical for activity. For example, in the 2-methylthio-1,4-dihydropyrimidine series, the introduction of a p-dimethylaminophenyl group at the 4-position resulted in the highest analgesic activity (70.32% inhibition), while an unsubstituted phenyl group led to a lower activity. nih.govbrieflands.com This suggests that both electronic and steric factors of the substituent at C4 play a role in the analgesic effect. In pyrazolo[3,4-d]pyrimidines, the presence of a p-halophenyl group at a corresponding position led to potent anti-inflammatory activity. nih.gov

Rational Design of Potent and Selective Analogues

Rational drug design aims to develop new compounds with improved potency and selectivity based on a thorough understanding of the target's structure and the SAR of lead compounds. For pyrimidine derivatives, a primary target for their anti-inflammatory action is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. nih.gov The design of selective COX-2 inhibitors is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The rational design of more potent and selective analogs of This compound would involve several strategies:

Modification of the 4-ethanone group: The ketone functionality could be modified to other groups that can form favorable interactions with the active site of target enzymes. For instance, it could be converted to an oxime, hydrazone, or other heterocyclic systems to explore different binding modes.

Introduction of bulky or flexible side chains: Attaching larger or more flexible groups to the pyrimidine core could enhance binding affinity and selectivity. For example, incorporating aryl or heteroaryl moieties, which are present in many potent anti-inflammatory agents, could lead to improved activity.

Bioisosteric replacement: The methylthio group at the 2-position could be replaced with other bioisosteres, such as an amino, methoxy (B1213986), or a small heterocyclic ring, to fine-tune the electronic and steric properties of the molecule for optimal interaction with the target.

By systematically applying these design principles, it is possible to develop novel analogs of This compound with enhanced anti-inflammatory and analgesic properties and improved selectivity profiles.

Advanced Research Applications and Prospects

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. nih.govnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The pyrimidine (B1678525) ring system, a key component of 1-(2-(Methylthio)pyrimidin-4-yl)ethanone, is widely recognized as a privileged scaffold in drug design. nih.govnih.gov This is due to its presence in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net

The pyrimidine core acts as a versatile template that can be chemically modified to create libraries of compounds for high-throughput screening. The methylthio and acetyl groups on the pyrimidine ring of this compound offer reactive sites for further chemical elaboration, allowing for the fine-tuning of its steric and electronic properties to optimize binding to specific biological targets.

Table 1: Examples of Biological Activities Associated with Pyrimidine Scaffolds

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.govnih.gov |

| Anti-inflammatory | Inflammation | nih.gov |

| Antimicrobial | Infectious Diseases | nih.govnih.gov |

| Antiviral | Virology | nih.gov |

| Kinase Inhibition | Oncology | nih.gov |

The diverse biological activities associated with pyrimidine derivatives underscore the potential of this compound as a starting point for the development of novel therapeutic agents. Its structural similarity to other biologically active pyrimidines suggests that it could be a valuable building block in the synthesis of new drugs targeting a range of diseases.

Integration into Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov Prodrug strategies are often employed to overcome challenges in drug development, such as poor solubility, low bioavailability, or undesirable side effects. nih.govmdpi.com The chemical structure of this compound possesses functional groups that could be amenable to prodrug design.

The ketone group (ethanone) is a common site for modification in prodrug strategies. For instance, it can be converted into an oxime or a hydrazone, which can then be cleaved in vivo to regenerate the active ketone. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption and distribution. nih.govmdpi.com

Another potential site for modification is the methylthio group. The sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, which may alter the compound's polarity and solubility, potentially improving its formulation characteristics. These modifications could be designed to be reversible, releasing the parent compound at the target site.

While specific examples of this compound being used in prodrug strategies are not yet prevalent in the literature, its chemical functionalities make it a promising candidate for such applications. The development of prodrugs based on this scaffold could enhance its therapeutic potential by improving its drug-like properties.

Application in Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. nih.gov Fluorescent probes, in particular, are powerful tools for visualizing and tracking biological processes in real-time. nih.govmdpi.com The pyrimidine scaffold of this compound can serve as a platform for the development of novel chemical probes.

By attaching a fluorophore to the pyrimidine ring, it is possible to create a fluorescent probe that can be used to label and track specific biomolecules or cellular compartments. The methylthio and acetyl groups could also be modified to incorporate a reactive moiety that can selectively bind to a target of interest, such as an enzyme or a receptor. rsc.org For example, the ketone group could be used to react with specific amino acid residues on a protein, allowing for the targeted labeling of that protein.

The development of fluorescent probes based on the this compound scaffold could provide valuable tools for studying a wide range of biological questions, from understanding the localization and function of proteins to screening for new drug candidates.

Table 2: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Application |